

# Structural Elucidation & Chiral Resolution: 2-(2-Fluoropyridin-4-yl)propan-1-amine

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## Compound of Interest

Compound Name: 2-(2-Fluoropyridin-4-yl)propan-1-amine

CAS No.: 2248279-60-7

Cat. No.: B2851182

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## Strategic Importance & Molecular Profile[3]

The scaffold **2-(2-Fluoropyridin-4-yl)propan-1-amine** represents a critical "privileged structure" in modern drug discovery.[2] The 2-fluoropyridine moiety serves as a bioisostere for pyridine or phenyl rings, offering improved metabolic stability by blocking oxidative metabolism at the electron-deficient C2 position.[2] The chiral aminopropyl chain provides a vector for solubilizing groups or specific binding pocket interactions (e.g., Asp/Glu residues in kinase hinge regions).[1]

## Molecular Specifications

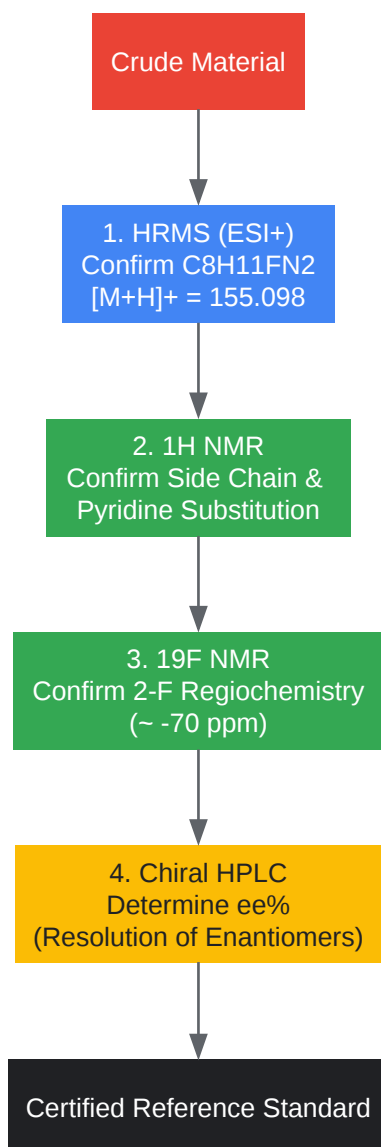
Property	Value	Notes
IUPAC Name	2-(2-Fluoropyridin-4-yl)propan-1-amine	
Formula	C	
	H	
	FN	
Exact Mass	154.0906	Monoisotopic
Chirality	Yes (C2 of propyl chain)	Enantiomers: (R) and (S)
Key Features	Fluorine (F), Basic Amine, Pyridine N	

## Analytical Strategy: The "Triad of Evidence"

To certify the structure, we employ a triad of orthogonal techniques: High-Resolution Mass Spectrometry (HRMS) for elemental composition, Multinuclear NMR for connectivity, and Chiral HPLC for stereochemical integrity.[\[1\]](#)

## Elucidation Workflow

The following diagram outlines the logical flow for full structural assignment.



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Caption: Step-by-step structural validation workflow ensuring elemental, regiochemical, and stereochemical accuracy.

## Mass Spectrometry (HRMS)[1][9]

Objective: Confirm molecular formula and rule out defluorinated impurities.

- Method: ESI-TOF or Orbitrap (Positive Mode).[1][2]
- Theoretical [M+H]

: 155.0979 m/z.[1]

- Acceptance Criteria:

ppm < 5 ppm.

- Key Fragmentation: Look for loss of NH

(17 Da) and the characteristic fluoropyridine fragment.[1]

## Nuclear Magnetic Resonance (NMR) Analysis[1][4] [5][6][7][8][10][11]

This is the primary tool for proving the 2,4-substitution pattern of the pyridine ring.[1][2] The fluorine atom introduces spin-spin coupling (

and

) that is diagnostic.[1]

### H NMR Assignment (400 MHz, DMSO- )

The spectrum will display distinct regions: the aromatic pyridine protons and the aliphatic side chain.[1]

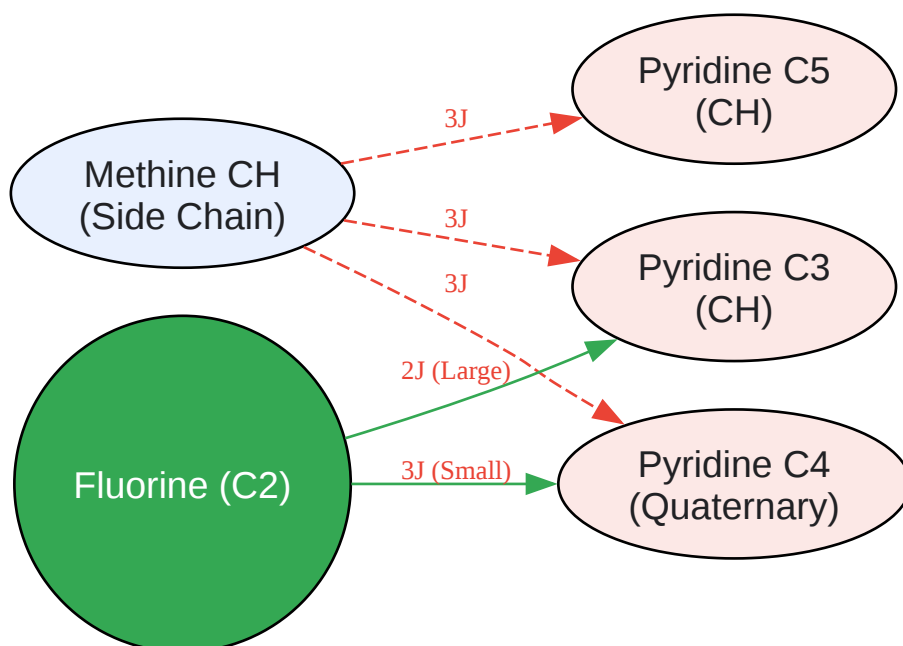
Position	Type	Approx. Shift ( )	Multiplicity & Coupling ( )	Structural Logic
Pyridine H3	Ar-H	7.10 - 7.20	dd ( Hz)	H3 is ortho to F; small coupling.[1][2]
Pyridine H5	Ar-H	7.30 - 7.40	dd or m	H5 is meta to F; coupling is complex.[2]
Pyridine H6	Ar-H	8.10 - 8.20	d ( Hz)	H6 is meta to F; typical pyridine -proton.[1][2]
CH (Methine)	Alkyl	2.80 - 3.00	sextet	Chiral center; couples to CH and CH .[1][2]
CH (Amine)	Alkyl	2.60 - 2.80	d (diastereotopic)	Adjacent to chiral center; may appear as ABX. [1][2]
CH	Methyl	1.15 - 1.25	d ( Hz)	Doublet due to coupling with methine.[2]

## F NMR (376 MHz, DMSO- )

- Signal: Single peak expected around -68 to -72 ppm (referenced to CFCI ).[1][2]
- Significance: Absence of other peaks confirms no regioisomers (e.g., 3-fluoro or 2,6-difluoro impurities).[1][2]

## Connectivity Logic (HMBC)

To prove the alkyl chain is at position 4 (not 3 or 5), observe the HMBC (Heteronuclear Multiple Bond Correlation).



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Caption: HMBC correlations proving the side chain attachment at C4. The Methine proton sees C3 and C5, confirming the symmetry of the attachment point relative to the ring protons.[1]

## Stereochemical Resolution (Chirality)[1]

The molecule contains one chiral center.[2] Synthetic routes usually yield a racemate.[2] Separation and assignment of absolute configuration are required for drug development.[2]

## Chiral HPLC Method Development

Standard reverse-phase C18 columns cannot separate enantiomers.[2] A polysaccharide-based chiral stationary phase is required.[2]

- Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).[1][2]
- Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).[1][2]

- Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic primary amine interacting with silanols.[1]
- Detection: UV at 254 nm (Pyridine absorption).[1]
- Expected Result: Two baseline-separated peaks (Enantiomer 1 and Enantiomer 2).[1][2]

## Absolute Configuration Assignment

To assign R or S to the separated peaks, two methods are authoritative:

- X-Ray Crystallography: Requires derivatization (e.g., salt formation with HBr or p-toluenesulfonic acid) to form a single crystal.[1][2]
- Mosher's Amide Analysis: React the amine with (S)-(-)-MTPA-Cl.[1][2] The resulting diastereomers will show distinct <sup>1</sup>H NMR shifts for the methyl group, allowing assignment based on the Mosher model.[1]

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

- Weigh 5-10 mg of the amine into a clean vial.[2]
- Dissolve in 0.6 mL of DMSO-  
(preferred over CDCl<sub>3</sub> to prevent amine salt formation with trace acid).
- Add a trace of TMS (Tetramethylsilane) if internal referencing is required, though solvent residual peak (2.50 ppm) is standard.[1]
- Critical Step: If signals are broad (due to NH exchange), add 1 drop of D<sub>2</sub>O to exchange the amine protons and sharpen adjacent CH

signals.[1]

## Protocol B: Chiral Resolution (Analytical)

- System: Agilent 1200 or Waters Alliance HPLC.
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.
- Sample: Dissolve 1 mg in 1 mL Ethanol (HPLC grade).
- Injection: 5

L.

- Calculation:

[1]

## References

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- Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[2] [Link](#) (Relevant for solvent choice and basicity).[1]
- Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [2]

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